molecular formula C16H28N2OS B2606249 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421516-36-0

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

Cat. No.: B2606249
CAS No.: 1421516-36-0
M. Wt: 296.47
InChI Key: YVHUBHSLBOBEFB-UHFFFAOYSA-N
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Description

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is a complex organic compound that features a unique combination of a cyclobutanecarbonyl group, a piperidinylmethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility. The choice of raw materials and reagents, as well as the purification techniques, are tailored to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism by which 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and piperidine-containing molecules. Examples are:

Uniqueness

What sets 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

cyclobutyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(14-6-4-7-14)18-10-5-11-20-13-15(18)12-17-8-2-1-3-9-17/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHUBHSLBOBEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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